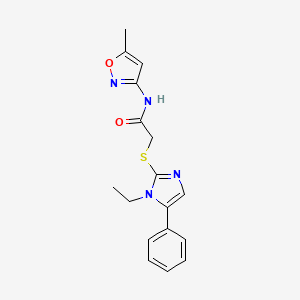
N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide” is a chemical compound with the molecular formula C21H19N3O. It is a derivative of cinnamamides, which are known to exhibit anti-inflammatory and analgesic activity .
Synthesis Analysis
The synthesis of cinnamamides, including “N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide”, can be achieved from methyl cinnamates and phenylethylamines. This process is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of this method have been studied, and maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .Molecular Structure Analysis
The molecular structure of “N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide” consists of 21 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.科学的研究の応用
Antifeedant Properties for Pest Management
Research into compounds structurally related to ethyl cinnamate, isolated from the bark of Pinus contorta, has uncovered potential applications in pest management. Specifically, these studies aimed at developing antifeedants for the pine weevil, Hylobius abietis, a significant pest in forestry. By synthesizing and testing a variety of phenylpropanoids, researchers have identified several new, potent antifeedants. The study highlights the importance of structural elements and physicochemical properties in enhancing antifeedant activity against the pine weevil, indicating the potential of cinnamamide derivatives in pest control strategies (Bohman et al., 2008).
Antimicrobial and Druglikeness Properties
Cinnamamides have been identified as a class of compounds with a wide range of biological activities, including antimicrobial properties. A study on the synthesis of cinnamamide derivatives containing a heterocyclic moiety revealed their potential in antimicrobial applications. These compounds were evaluated for their druglikeness properties, suggesting their suitability for further development as antimicrobial agents. This research underscores the versatility of cinnamamide derivatives in pharmaceutical applications and their potential in addressing microbial resistance (Borul & Agarkar, 2020).
Anticonvulsant Activity
The structural motif of cinnamamide is common among various pharmacologically active compounds, including those with anticonvulsant properties. New crystal structures of N-substituted cinnamamide derivatives have been investigated for their anticonvulsant activity. These studies provide insight into the structural requirements for anticonvulsant efficacy, suggesting that the N-atom substituent plays a crucial role in the activity. Such research contributes to the understanding of the pharmacophore model for anticonvulsants, potentially guiding the development of new therapeutic agents for seizure disorders (Żesławska et al., 2017).
Anticancer Potential
Cinnamic acid derivatives, including cinnamamides, have shown significant promise in anticancer research. These compounds' chemical structure allows for a variety of reactions, making them versatile scaffolds for developing antitumor agents. A comprehensive review of cinnamoyl derivatives highlights their potential as anticancer agents, underscoring the need for further exploration of these compounds in medicinal chemistry. This body of work suggests that cinnamamides could play a vital role in developing new cancer therapies, offering hope for more effective and targeted treatments (De, Baltas, & Bedos-Belval, 2011).
特性
IUPAC Name |
(E)-3-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c25-20(12-11-17-7-3-1-4-8-17)22-14-13-18-15-23-21(24-16-18)19-9-5-2-6-10-19/h1-12,15-16H,13-14H2,(H,22,25)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEBESWBRZIYMA-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2965548.png)
![3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![1,3,7-trimethyl-8-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965555.png)
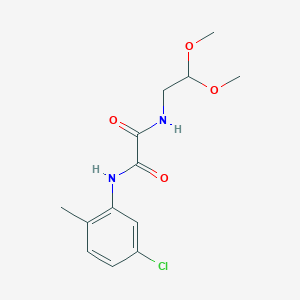
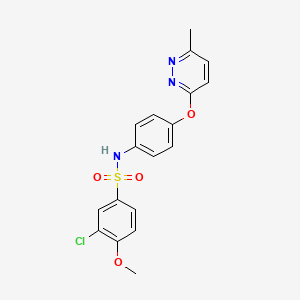
![2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-methylpentan-2-yl)acetamide](/img/structure/B2965559.png)
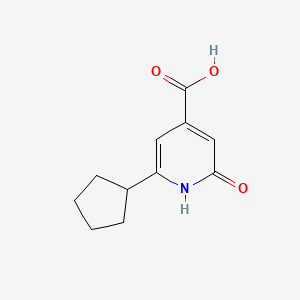
![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2965561.png)
![7-(1-pyrrolidinylsulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2965562.png)
![4-tert-butyl-2-oxo-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2965564.png)
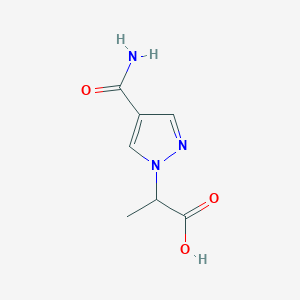
![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]sulfonylazepane](/img/structure/B2965568.png)
